1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
描述
属性
IUPAC Name |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-7-8(2)19-9-10(14-12(19)18(15-7)5-6-20)16(3)13(22)17(4)11(9)21/h8,20H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXDFSXXIAREOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione ()
- Substituents : N1-isopropyl, C3-(4-chlorophenyl), C7/C9-methyl.
- Molecular Formula : C₁₇H₁₈ClN₇O₂.
- Key Features : The 4-chlorophenyl group enhances lipophilicity and may influence π-π stacking in biological targets, while the isopropyl group adds steric bulk. This compound’s higher molecular weight (MW: ~403.8 g/mol) compared to the target compound suggests reduced solubility in aqueous media .
3,7,9-Trimethyl-1-[2-(4-phenyl-1-piperazinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione ()
- Substituents : N1-[2-(4-phenylpiperazinyl)ethyl], C3/C7/C9-methyl.
- Molecular Formula : C₂₂H₂₈N₈O₂.
- Its high MW (436.52 g/mol) and extended side chain likely reduce membrane permeability but improve target specificity .
1,3,4,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione ()
3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione ()
- Substituents : N1-methyl, C3-(4-chlorophenyl), C7/C9-methyl.
- Molecular Formula : C₁₆H₁₅ClN₆O₂.
Table 1: Comparative Analysis of Structural Analogs
Key Insights from Structural Variations
Hydroxyethyl vs. Alkyl/Aromatic Groups : The target compound’s 2-hydroxyethyl group distinguishes it from analogs with purely hydrophobic (isopropyl, phenylpiperazinyl) or electron-withdrawing (chlorophenyl) substituents. This group may improve aqueous solubility, critical for oral bioavailability .
Methylation Patterns : Methyl groups at positions 3, 4, 7, and 9 are conserved across analogs, suggesting their role in stabilizing the fused ring system or modulating electronic effects.
Biological Implications : Analogs with aromatic or piperazinyl groups (e.g., ) are more likely to exhibit receptor-binding activity, while the target compound’s hydroxyethyl group could favor interactions with polar residues in enzymes or transporters.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, methylation of the triazine ring and side-chain functionalization (e.g., hydroxyethyl attachment) require controlled conditions (e.g., inert atmosphere, catalytic bases like KCO, and solvents like DMF). Optimization of temperature (60–100°C) and reaction time (12–48 hrs) is critical to avoid side reactions . Huisgen cycloaddition or nucleophilic substitution may be used for side-chain modifications, as seen in analogous purine-diones .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR should confirm methyl group positions (δ 1.2–1.5 ppm for CH) and hydroxyethyl proton signals (δ 3.5–4.0 ppm).
- HRMS : Validate molecular weight (e.g., theoretical [M+H] = 395.18 g/mol) with <2 ppm error.
- XRD : Resolve fused triazine-purine ring system geometry and substituent orientations .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Stability under varying pH, temperature, and light exposure must be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC (C18 column, 0.1% TFA/ACN gradient) to monitor decomposition products. Store in amber vials at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (PDB ID: 4EIY). Validate binding poses with MD simulations (GROMACS, 100 ns) to assess stability. Compare with structurally similar antagonists (e.g., 8-substituted purinediones) to identify key hydrophobic/π-π interactions .
Q. What experimental designs are suitable for resolving contradictory activity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Use 8–12 concentration points (10 nM–100 µM) to calculate IC with Hill slope analysis.
- Counter-Screens : Test against related enzymes (e.g., PDEs vs. kinases) to confirm selectivity.
- Kinetic Studies : Employ stopped-flow spectroscopy to distinguish competitive vs. non-competitive inhibition .
Q. How can environmental fate studies assess the compound’s persistence and ecotoxicity?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) with LC-MS/MS quantification.
- Biodegradation : Use OECD 301F (manometric respirometry) to measure CO evolution.
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-hr EC) .
Q. What strategies optimize regioselectivity during functionalization of the triazino-purine core?
- Methodological Answer :
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